zinc;hydroxymethanesulfonate
Description
Conceptual Framework in Coordination Chemistry and Organosulfur Chemistry
The hydroxymethanesulfonate (HMS) anion is an organosulfur compound that can be synthesized from the reaction of formaldehyde (B43269) with a bisulfite ion. nih.gov Its structure contains both a hydroxyl (-OH) group and a sulfonate (-SO₃⁻) group, making it a potentially versatile ligand for metal coordination. pageplace.de The sulfonate group can offer multiple oxygen atoms for coordination, and the hydroxyl group can also participate, potentially allowing for chelation or the formation of bridged polynuclear structures.
In the context of zinc hydroxymethanesulfonate, the zinc(II) ion, with its filled d-shell electron configuration ([Ar]d¹⁰), does not exhibit ligand field stabilization effects, allowing for flexible coordination geometries, most commonly tetrahedral or octahedral. nih.gov The interaction between the Zn²⁺ ion and the HMS ligand is expected to involve the oxygen atoms of the sulfonate group. This is distinct from the more widely known compound zinc hydroxymethanesulfinate (Zn(HOCH₂SO₂)₂), marketed under trade names like Decroline, which is derived from hydroxymethanesulfinous acid and is used as an additive in polymers and textiles. chemspider.comwikipedia.org The coordination chemistry of zinc with various sulfur and oxygen-containing ligands is a broad field, with applications ranging from vulcanization activation in rubber production to the development of novel catalysts. nih.govnih.govacs.org
Relevance in Atmospheric and Environmental Chemical Processes
The hydroxymethanesulfonate anion is a compound of major significance in atmospheric chemistry. It has been identified as an abundant organosulfur species in atmospheric aerosols, particularly during winter haze events in polluted regions like the North China Plain. copernicus.orgcopernicus.org Its formation is favored under conditions of high humidity, low temperatures, and moderately acidic pH, from the aqueous-phase reaction of two key atmospheric pollutants: sulfur dioxide (SO₂) and formaldehyde (HCHO). copernicus.orgresearchgate.net
| Location | Observation Period | Reported Concentration / Contribution | Reference |
|---|---|---|---|
| Beijing, China | Winter 2015 (Severe Haze) | 4 µg m⁻³ (mean) | copernicus.org |
| Beijing, China | Winter 2016 (Severe Haze) | 7 µg m⁻³ (mean) | copernicus.org |
| North China Plain | Winter Haze | Can account for up to 15% of organic matter (OM) | copernicus.orgresearchgate.net |
| Fairbanks, Alaska | Winter | ~50% of S(IV) in total suspended particulates | acs.org |
Emerging Interdisciplinary Research Perspectives
The study of zinc hydroxymethanesulfonate and its components bridges several scientific fields. In materials science, there is growing interest in zinc-based coordination complexes and materials for a variety of applications. d-nb.infoontosight.ai Research into zinc-ion batteries, for instance, explores the coordination chemistry of zinc to develop more sustainable energy storage solutions. rsc.orgrsc.org Similarly, zinc oxide-based materials are being investigated for photocatalysis and in the development of ultra-thin layers for sensors. researchgate.net
Theoretical chemistry provides powerful tools to understand the properties of these compounds. Quantum chemical calculations have been used to investigate the formation and oxidation mechanisms of HMS in the atmospheric aqueous phase. Furthermore, theoretical studies have explored the potential for using transition metal-doped nanostructures, including zinc-doped materials, as sensors for detecting HMS.
The intersection of organosulfur chemistry and biology is another emerging frontier. Organosulfur compounds are known to play diverse roles in biological systems, and the interaction between zinc and sulfur-containing ligands like cysteine is critical for the structure and function of many proteins. researchgate.netnih.gov While direct biological applications for zinc hydroxymethanesulfonate have not been explored, the fundamental chemistry is relevant to understanding metal-ligand interactions in complex systems.
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
20203-03-6 |
|---|---|
Molecular Formula |
CH3O4SZn+ |
Molecular Weight |
176.5 g/mol |
IUPAC Name |
zinc;hydroxymethanesulfonate |
InChI |
InChI=1S/CH4O4S.Zn/c2-1-6(3,4)5;/h2H,1H2,(H,3,4,5);/q;+2/p-1 |
InChI Key |
MEFLVEWCIKTDGA-UHFFFAOYSA-M |
Canonical SMILES |
C(O)S(=O)(=O)[O-].[Zn+2] |
Origin of Product |
United States |
Advanced Structural Elucidation and Spectroscopic Characterization
Crystallographic Analysis for Solid-State Structures
Crystallographic techniques, particularly X-ray diffraction, are the definitive methods for determining the precise atomic arrangement in a crystalline solid. For coordination complexes like zinc;hydroxymethanesulfonate, these studies reveal critical information about bond lengths, bond angles, coordination geometry, and intermolecular interactions.
While a detailed single-crystal X-ray diffraction structure for this compound (Zn(CH₃O₃S)₂) is not extensively reported in the surveyed literature, the compound is known to be a white crystalline powder, with some sources describing its crystal habit as rhombic prisms chemicalbook.comatamanchemicals.com. Powder X-ray Diffraction (PXRD) is a fundamental technique used to confirm the crystalline nature and phase purity of such materials. In a typical PXRD analysis of a zinc complex, the resulting diffraction pattern provides a unique fingerprint based on the material's crystal lattice. For instance, PXRD patterns of hexagonal wurtzite-structured ZnO nanoparticles show distinct peaks at specific 2θ angles, which can be indexed to corresponding crystal planes (e.g., (100), (002), (101)) chalcogen.roresearchgate.net.
In the absence of a specific crystal structure for this compound, analysis of analogous zinc complexes provides insight into the expected structural motifs. For example, the crystal structure of zinc formate dihydrate (Zn(HCOO)₂·2H₂O) reveals two distinct zinc environments: one where the zinc ion is coordinated by four water molecules and two bridging formate ligands, and another where it is coordinated by six bridging formates nih.gov. Similarly, studies on various zinc carboxylate complexes show diverse coordination geometries, often involving bridging ligands that lead to polymeric structures uva.nl. It is plausible that this compound adopts a tetrahedral or octahedral coordination geometry, with the hydroxymethanesulfonate ligands coordinating to the zinc(II) center through the oxygen atoms of the sulfinate and hydroxyl groups, potentially forming a polymeric network in the solid state.
Table 1: Crystallographic Data for Representative Zinc Compounds
| Compound | Crystal System | Space Group | Key Structural Features | Reference |
|---|---|---|---|---|
| Zinc Formate Dihydrate | Monoclinic | P2₁/c | Two distinct Zn(II) sites with octahedral geometry. | nih.gov |
| ZnO (Wurtzite) | Hexagonal | P6₃mc | Tetrahedral coordination of Zn and O atoms. | chalcogen.roresearchgate.net |
To complement experimental data, computational modeling, particularly using Density Functional Theory (DFT), has become an indispensable tool in structural elucidation uwa.edu.audtu.dk. DFT calculations can predict the geometric parameters (bond lengths and angles) of a molecule, which can then be compared with experimental values obtained from X-ray diffraction uwa.edu.au. This correlation helps to validate both the experimental structure and the computational model.
For many zinc complexes, DFT calculations have successfully reproduced experimental structures uwa.edu.aursc.org. Discrepancies between calculated and experimental values can often be attributed to the fact that theoretical calculations are typically performed on an isolated molecule in the gas phase, whereas experimental data are from the solid state, where intermolecular forces and crystal packing effects are significant uwa.edu.au.
In the context of this compound, DFT could be used to:
Predict the most stable coordination geometry (e.g., tetrahedral vs. octahedral).
Calculate the Zn-O bond lengths and angles.
Model the vibrational frequencies (FTIR) and NMR chemical shifts to aid in the interpretation of experimental spectra.
Investigate the electronic structure, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) distributions.
Studies on zinc phosphites and phosphates have shown that DFT calculations of the electric field gradient (EFG) tensor at the zinc nucleus can be correlated with experimental ⁶⁷Zn NMR data to provide a deeper understanding of the local zinc environment rsc.org. A similar approach for this compound would be invaluable for interpreting its spectroscopic data, even in the absence of a definitive crystal structure.
High-Resolution Spectroscopic Techniques for Molecular Structure
Spectroscopic methods probe the interaction of electromagnetic radiation with a molecule, providing detailed information about its structure, bonding, and electronic properties.
NMR spectroscopy is a powerful tool for probing the local chemical environment of specific nuclei.
⁶⁷Zn NMR Spectroscopy: The ⁶⁷Zn isotope is the only NMR-active nucleus of zinc, but its use is challenging due to its low natural abundance (4.10%), low sensitivity, and large quadrupole moment huji.ac.ilresearchgate.net. The large quadrupole moment often results in broad spectral lines, particularly for zinc atoms in asymmetric environments huji.ac.il. Despite these challenges, high-field solid-state ⁶⁷Zn NMR has emerged as a valuable technique for directly characterizing the coordination environment of zinc in various materials rsc.orgresearchgate.net. The key parameters obtained from a ⁶⁷Zn NMR spectrum are the isotropic chemical shift (δiso) and the quadrupolar coupling constant (CQ), which are highly sensitive to the coordination number and geometry of the zinc center nih.govresearchgate.net. For instance, studies on zinc-amino acid complexes have shown that CQ values can range from 7 to 26 MHz, reflecting diverse zinc coordination environments researchgate.net. While no specific ⁶⁷Zn NMR data for this compound has been reported, this technique holds the potential to definitively determine the coordination number and symmetry of the zinc site in the solid state.
¹³C NMR Spectroscopy: ¹³C NMR provides information on the carbon framework of the hydroxymethanesulfonate ligand. The ¹³C NMR spectrum of the free hydroxymethanesulfonate anion has been reported, showing a characteristic chemical shift for the single carbon atom. In this compound, the coordination of the ligand to the zinc(II) ion is expected to cause a shift in the resonance of this carbon atom. The magnitude and direction of this coordination-induced shift can provide clues about the nature of the zinc-ligand interaction nih.gov. In analogous zinc carboxylate complexes, ¹³C NMR has been used to probe the crystal packing and local environment of the carboxylate ligands researchgate.net.
Table 2: Representative NMR Data for Zinc-Related Species
| Nucleus | Compound/Species | Solvent/State | Chemical Shift (δ) / ppm | Quadrupolar Coupling Constant (CQ) / MHz | Reference |
|---|---|---|---|---|---|
| ⁶⁷Zn | Zinc Formate Dihydrate (Site 1) | Solid-State | Not specified | 9.6 | nih.gov |
| ⁶⁷Zn | Zinc Formate Dihydrate (Site 2) | Solid-State | Not specified | 6.2 | nih.gov |
FTIR spectroscopy measures the absorption of infrared radiation by a molecule, corresponding to the excitation of molecular vibrations. It is an excellent tool for identifying functional groups and probing coordination. An FTIR spectrum of this compound would be expected to show characteristic absorption bands for both the hydroxymethanesulfonate ligand and the zinc-oxygen bonds.
Expected vibrational modes for the hydroxymethanesulfonate ligand include:
O-H stretching: A broad band typically in the region of 3200-3600 cm⁻¹.
C-H stretching: Sharp bands around 2800-3000 cm⁻¹.
S=O stretching (sulfinate group): Strong bands typically found in the 1000-1200 cm⁻¹ region.
C-O stretching: A band in the 1000-1100 cm⁻¹ range.
Coordination to the zinc(II) ion through the oxygen atoms would influence these vibrational frequencies. Most importantly, new bands corresponding to Zn-O stretching vibrations would appear in the low-frequency region of the spectrum, typically below 600 cm⁻¹ chalcogen.romdpi.com. In studies of zinc carboxylates, the positions of the asymmetric and symmetric COO⁻ stretching bands are used to determine the coordination mode of the carboxylate group (e.g., monodentate, bidentate, bridging) uva.nl. A similar analysis of the S=O bands in this compound could provide valuable information about its coordination to the zinc center.
UV-Visible spectroscopy provides information about the electronic transitions within a molecule. Since this compound is a white powder, it does not absorb light in the visible region atamanchemicals.com. Therefore, any electronic absorption would occur in the ultraviolet (UV) region. The Zn²⁺ ion, with its d¹⁰ electronic configuration, does not have d-d electronic transitions. Consequently, any absorption bands in the UV region would likely be attributed to ligand-to-metal charge transfer (LMCT) transitions or intra-ligand (π → π*) transitions within the hydroxymethanesulfonate moiety.
While specific UV-Vis data for this compound are not available, studies of other zinc complexes provide context. For example, many salen-type zinc(II) complexes exhibit strong absorption bands in the UV and visible regions, and these bands are sensitive to the coordination environment of the zinc ion researchgate.netresearchgate.net.
Furthermore, many zinc complexes are known to be fluorescent, emitting light upon excitation with UV radiation. The emission properties are highly dependent on the nature of the ligand and the rigidity of the complex. An investigation into the potential luminescence of this compound could provide further insight into its electronic structure and potential applications in materials science.
Based on a comprehensive search of available scientific literature, there is no specific data corresponding to the advanced structural and spectroscopic characterization of the compound “this compound.” Searches for this compound, as well as its likely chemical formula Zn(HOCH₂SO₃)₂ and systematic name zinc bis(hydroxymethanesulfonate), did not yield any studies detailing its surface morphology via Scanning Electron Microscopy (SEM), nanoscale features using Transmission Electron Microscopy (TEM), elemental composition through Energy Dispersive X-ray Spectroscopy (EDS), or surface area and porosity analysis by the BET method.
The provided search results pertain to other zinc-containing compounds, such as zinc oxide (ZnO), zinc-substituted hydroxyapatites, and various zinc-hydroxy-sulfate hydrates. nih.govmdpi.comscielo.br However, the user's instructions strictly require that the article focuses solely on “this compound” and adheres rigidly to the specified outline. Introducing data from other zinc compounds would violate these explicit constraints.
Therefore, it is not possible to generate the requested article with the required scientific accuracy and adherence to the provided outline due to the absence of relevant research findings for this specific chemical compound in the public domain.
Computational Chemistry and Theoretical Investigations of Zinc Hydroxymethanesulfonate
Density Functional Theory (DFT) Calculations for Electronic and Geometric Structures
Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic properties of many-body systems. nih.govrsc.org It is widely applied to predict the properties of metal-containing compounds by optimizing their structures and analyzing electron populations. nih.govrsc.org For zinc complexes, various DFT protocols have been evaluated to accurately determine interatomic distances and other parameters. nih.gov
The initial step in computational analysis involves the optimization of the molecular geometry to find the most stable three-dimensional arrangement of atoms. mdpi.comresearchgate.net This process is performed by finding the minimum energy state on the potential energy surface. For zinc-containing compounds, methods like the B3PW91 hybrid functional combined with a 6-31G** basis set have been successfully used for geometry optimization. mdpi.com Similarly, studies on other zinc complexes have found that the M06 and M06-L functionals with the 6-311++G(d,p) basis set yield results that compare well with experimental data. nih.gov Geometry optimization is typically followed by harmonic frequency calculations to confirm that the obtained structure corresponds to a true energy minimum, indicated by the absence of imaginary frequencies. mdpi.com
The interaction between hydroxymethanesulfonate (HMS) and zinc has been theoretically investigated by studying the adsorption of HMS onto a zinc-doped fullerene surface (C23Zn). researchgate.net The adsorption energy (E_ads) quantifies the strength of the interaction between the adsorbate (HMS) and the surface. In this model, the adsorption of HMS onto the C23Zn surface was found to be an exothermic process, characteristic of chemisorption. researchgate.net
The calculated adsorption energy for HMS on the zinc-doped fullerene surface is presented in the table below.
| Complex | Adsorption Energy (eV) |
| HMS@C23Zn | -1.4967 |
This table presents the calculated adsorption energy for hydroxymethanesulfonate (HMS) on a zinc-doped fullerene surface, based on data from theoretical studies. researchgate.net
Analysis of zinc binding sites in various chemical and biological systems shows that zinc can coordinate with different atoms, primarily oxygen, nitrogen, and sulfur. mdpi.comnih.gov In the context of HMS, the oxygen atoms of the hydroxyl and sulfonate groups are the most likely binding sites for the zinc ion.
Natural Bond Orbital (NBO) analysis is a theoretical method used to study charge transfer, delocalization of electrons, and the nature of chemical bonds within a molecule. longdom.org It examines the interactions between filled "donor" orbitals and empty "acceptor" orbitals. mdpi.com In zinc complexes, NBO analysis helps to characterize the bonding between the zinc ion and its ligands. mdpi.comlongdom.org
For the interaction between HMS and a zinc-doped fullerene, NBO analysis was employed to evaluate the adsorbing properties. researchgate.net This analysis provides insights into the natural atomic charges and the natural electron configuration of the interacting atoms. mdpi.com The study of delocalization between the lone pairs of ligand atoms (like oxygen in HMS) and the unoccupied orbitals of the zinc ion can reveal the strength of the interaction. For instance, in aquated zinc complexes, the interaction of lone pairs of oxygen atoms with the virtual orbitals of the metal is a key stabilizing factor. longdom.org
Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing reactivity and electronic properties. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgnih.gov The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. libretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that relates to the chemical reactivity and kinetic stability of a molecule. researchgate.net
A smaller energy gap generally implies higher reactivity, better conductivity, and greater sensitivity. researchgate.net In the study of HMS adsorption on a zinc-doped fullerene, the HOMO-LUMO gap was calculated to assess the electronic properties of the complex. researchgate.net
| Complex | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |
| HMS@C23Zn | -7.211 | -1.714 | 5.497 |
This table displays the calculated energies of the Highest Occupied Molecular Orbital (HOMO), the Lowest Unoccupied Molecular Orbital (LUMO), and the resulting energy gap for hydroxymethanesulfonate (HMS) adsorbed on a zinc-doped fullerene surface. researchgate.net
The analysis of the distribution of these orbitals indicates the regions of the molecule that are most likely to be involved in chemical reactions.
Quantum Chemical Descriptors and Reactivity Indices
Quantum chemical descriptors are derived from the electronic structure of a molecule and are used to predict its reactivity and stability. researchgate.netscielo.org.mx These descriptors include global hardness, global softness, and the electrophilicity index. researchgate.net
Global Hardness (η) is associated with the stability and low reactivity of a complex. researchgate.net
Global Softness (S) is linked to the reactivity of a complex. researchgate.net
Chemical Potential (μ) indicates the stability of a system; high values suggest decreased stability and increased reactivity. researchgate.net
Electrophilicity Index (ω) measures the ability of a species to accept electrons. A higher value indicates a stronger electrophile. researchgate.netscielo.org.mx
These parameters are calculated using the energies of the HOMO and LUMO. A theoretical study on the interaction of HMS with various transition metal-doped fullerenes, including zinc, provides values for these descriptors. researchgate.net
| Descriptor | Value (eV) for HMS@C23Zn |
| Global Hardness (η) | 2.7485 |
| Global Softness (S) | 0.3638 |
| Chemical Potential (μ) | -4.4625 |
| Electrophilicity Index (ω) | 7.2599 |
This table presents key quantum chemical descriptors for hydroxymethanesulfonate (HMS) adsorbed on a zinc-doped fullerene surface, as determined by theoretical calculations. researchgate.net
Non-Covalent Interaction (NCI) Analysis and Visualization
Non-covalent interactions (NCIs), such as hydrogen bonds and van der Waals forces, play a crucial role in the structure and stability of molecular complexes. nih.govnih.gov NCI analysis is a computational technique used to identify and visualize these weak interactions in real space. nih.govnih.gov
One common method for NCI analysis is based on the Reduced Density Gradient (RDG). This approach identifies regions of low electron density and low density gradient, which are characteristic of non-covalent interactions. researchgate.netnih.gov The results are often visualized as isosurfaces, where the color of the surface indicates the type and strength of the interaction. For example, blue regions can indicate strong attractive interactions like hydrogen bonds, green regions represent weak van der Waals interactions, and red regions signify repulsive steric clashes. researchgate.net
In the theoretical study of HMS interacting with a zinc-doped fullerene, weak van der Waals interactions were investigated using RDG analysis. researchgate.net This type of analysis is essential for a complete understanding of the forces that govern the formation and stability of the zinc hydroxymethanesulfonate complex.
Advanced Quantum Mechanical Methods (e.g., QTAIM, IQA, ETS-NOCV for related zinc complexes)
Theoretical investigations into the electronic structure and bonding of zinc hydroxymethanesulfonate can be powerfully informed by advanced quantum mechanical methods. While direct studies on this specific compound are not prevalent, the application of techniques such as the Quantum Theory of Atoms in Molecules (QTAIM), Interacting Quantum Atoms (IQA), and the Extended Transition State with Natural Orbitals for Chemical Valence (ETS-NOCV) to a variety of related zinc(II) complexes provides a robust framework for understanding the nature of its coordination bonds.
These methods analyze the electron density and energy of a system to provide deep insights into chemical bonding, moving beyond simple orbital descriptions. mdpi.comresearchgate.net They are particularly useful for characterizing the interactions between the zinc cation and its ligands, such as the hydroxymethanesulfonate anion.
Quantum Theory of Atoms in Molecules (QTAIM)
QTAIM is a model that analyzes the topology of the electron density (ρ) to partition a molecule into atomic basins. mdpi.com The analysis of critical points in the electron density, particularly bond critical points (BCPs), reveals the nature of interatomic interactions. For instance, in studies of various zinc(II) complexes, QTAIM has been used to characterize the bonds between zinc and ligand atoms like oxygen, nitrogen, and sulfur. mdpi.comnih.govresearchgate.net
Key topological parameters at the BCP, such as the electron density itself (ρ), the Laplacian of the electron density (∇²ρ(r)), and the total energy density (H(r)), are used to classify interactions.
A positive Laplacian (∇²ρ(r) > 0) typically indicates a closed-shell interaction, characteristic of ionic bonds, hydrogen bonds, or van der Waals forces. mdpi.com
A negative Laplacian (∇²ρ(r) < 0) signifies a shared-shell interaction, characteristic of covalent bonds. mdpi.com
In a study on zinc(II) xanthate complexes, QTAIM analysis revealed that the metal-OH₂ bonds are predominantly electrostatic in nature, while the metal-sulfur bonds exhibit a partially covalent character. nih.govresearchgate.net Similarly, for a Zn(II) complex with a salen-like scaffold, QTAIM analysis showed that the Zn–N bond is stronger than the Zn–O bond and is mostly electrostatic with a significant degree of covalency. mdpi.com These findings suggest that the Zn-O and potential Zn-S interactions in zinc hydroxymethanesulfonate would likely exhibit a combination of electrostatic and covalent characteristics.
Interacting Quantum Atoms (IQA)
The IQA method partitions the total energy of a molecular system into intra-atomic and interatomic contributions. uniovi.esd-nb.info This approach provides a detailed energy decomposition without reference to any particular bonding model, separating the interaction energy between any two atoms into classical electrostatic (Coulomb) and quantum mechanical exchange-correlation terms. uniovi.esresearchgate.net
Extended Transition State with Natural Orbitals for Chemical Valence (ETS-NOCV)
The ETS-NOCV method is a powerful tool that combines energy decomposition analysis (EDA) with the concept of Natural Orbitals for Chemical Valence (NOCV). nih.govresearchgate.net It partitions the total interaction energy between molecular fragments into physically meaningful components: electrostatic interaction (ΔE_elstat), Pauli repulsion (ΔE_Pauli), and orbital interaction (ΔE_orb). researchgate.net The orbital term can be further decomposed into contributions from different types of bonds (e.g., σ, π), providing a clear picture of the covalent contribution to the bond. researchgate.net
This method has been used to analyze intramolecular interactions and coordination bonds in zinc complexes. acs.orgnih.gov For example, in a study of ZnNTA and ZnNTPA complexes, ETS-NOCV was used to conclusively demonstrate that what would classically be interpreted as destabilizing steric hindrance (H-clashes) were in fact stabilizing H–H intramolecular bonding interactions, characterized by an electron flow channel between the hydrogen atoms. acs.orguj.ac.zascispace.com The analysis also attributed the weaker stability of the ZnNTPA complex to higher strain energy and greater Pauli repulsion. acs.orgnih.gov When applied to zinc hydroxymethanesulfonate, ETS-NOCV could quantify the σ-donation and π-backdonation components of the zinc-ligand bonds, offering a detailed description of their covalent nature.
| Energy Component | Description | Typical Energy Range (kcal/mol) |
|---|---|---|
| ΔE_int | Total Interaction Energy | -50 to -150 |
| ΔE_Pauli | Pauli Repulsion (destabilizing) | +100 to +300 |
| ΔE_elstat | Electrostatic Interaction (stabilizing) | -100 to -350 |
| ΔE_orb | Orbital Interaction (stabilizing/covalent) | -50 to -150 |
Molecular Dynamics Simulations for Understanding Solution Behavior and Interactions
Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.gov For zinc hydroxymethanesulfonate, MD simulations are invaluable for understanding its behavior in an aqueous solution, including its solvation structure, dynamics, and interactions with the solvent and other ions. nd.edu
Solvation Structure
A primary application of MD simulations is to determine the solvation shell structure of ions in solution. researchgate.net By simulating a system containing Zn²⁺ ions, hydroxymethanesulfonate anions, and water molecules, one can calculate radial distribution functions (RDFs). The RDF for the Zn²⁺-O(water) pair, for example, reveals the most probable distances of water molecules from the zinc ion and allows for the calculation of the zinc ion's coordination number (CN). researchgate.net
In aqueous solutions of zinc salts like ZnSO₄ and Zn(TFSI)₂, MD simulations have shown that Zn²⁺ is typically coordinated by six water molecules in a well-defined octahedral geometry in the first solvation shell. researchgate.netresearchgate.net The presence of additives or co-solvents can alter this structure. nd.edunih.gov For zinc hydroxymethanesulfonate, simulations could elucidate how the hydroxymethanesulfonate anion interacts with the Zn²⁺ ion—whether it forms direct contact ion pairs or remains solvent-separated—and how it influences the hydration shell of the cation.
| System | Coordinating Species | First Shell Coordination Number (CN) |
|---|---|---|
| ZnSO₄ in water | Water (Oxygen) | ~6.0 |
| Zn(TFSI)₂ in water | Water (Oxygen) | ~6.0 |
| ZnCl₂ with Chloroquine | Chloride/Water/Nitrogen | 4-5 |
| Zn²⁺ with Antimicrobial Peptide | Histidine/Water | ~4.0 |
Dynamics and Transport Properties
MD simulations also provide insights into the dynamic properties of the solution. nd.edu By analyzing the trajectories of the ions and solvent molecules, properties such as diffusion coefficients, viscosity, and ionic conductivity can be calculated. These simulations can reveal how the formation of ion pairs or larger aggregates affects the mobility of the charge carriers in the solution. For instance, a study on zinc sulfate aqueous solution with acetonitrile as an additive used MD to understand changes in liquid dynamics and structural properties that could improve battery performance. nd.edu
Furthermore, MD simulations are used to investigate interactions at interfaces, such as between the electrolyte solution and an electrode surface. nih.gov These simulations can model the adsorption of ions and solvent molecules onto the surface, providing a molecular-level understanding of processes like electrodeposition or the formation of the electrical double layer. nih.gov This is crucial for applications where zinc hydroxymethanesulfonate might be used in electrochemical systems. The simulations can reveal preferential adsorption of either the cation or the anion and how the solvation structure changes upon approaching the interface. nih.gov
Mechanistic Investigations of Chemical Transformations and Reactivity
Formation Mechanisms in Aqueous and Atmospheric Phases
Hydroxymethanesulfonate is formed in the aqueous phase through the nucleophilic addition of sulfur(IV) species (bisulfite or sulfite) to formaldehyde (B43269). acs.org This process is a key pathway for incorporating sulfur dioxide into atmospheric particles, particularly under conditions of high humidity and precursor concentrations. copernicus.orgcopernicus.org
The formation of hydroxymethanesulfonate (CH₂(OH)SO₃⁻) from aqueous sulfur dioxide and formaldehyde proceeds via two primary reactions: the addition of bisulfite (HSO₃⁻) and the addition of sulfite (SO₃²⁻) to formaldehyde (HCHO). copernicus.org
Reaction 1: HCHO + HSO₃⁻ ↔ CH₂(OH)SO₃⁻
Reaction 2: HCHO + SO₃²⁻ ↔ CH₂(O⁻)SO₃⁻ (which is then protonated)
Quantum chemical calculations and experimental kinetics studies have elucidated the energetics and rates of these competing pathways. nih.govnih.gov The reaction involving the sulfite ion has a significantly lower energy barrier (1.6 kcal mol⁻¹) compared to the reaction with the bisulfite ion (9.7 kcal mol⁻¹). nih.govnih.gov Consequently, the reaction rate constant for the sulfite pathway is approximately five orders of magnitude faster than that for the bisulfite pathway. nih.govacs.org This indicates that the formation of HMS occurs predominantly through the reaction of formaldehyde with the sulfite ion. nih.govacs.org
The table below summarizes key kinetic parameters for the formation of hydroxymethanesulfonate at or corrected to 25°C.
| Reaction Pathway | Forward Rate Constant (k_f) | Reference |
| HCHO + HSO₃⁻ | 7.9 x 10² M⁻¹s⁻¹ (at µ=1 M) | copernicus.org |
| HCHO + SO₃²⁻ | 2.5 x 10⁷ M⁻¹s⁻¹ (at µ=1 M) | copernicus.org |
This is an interactive data table. Users can sort and filter the data as needed.
The formation of hydroxymethanesulfonate is highly sensitive to several environmental factors, which modulate the reaction kinetics and equilibrium.
pH: The pH of the aqueous medium is a critical parameter as it governs the dissociation of aqueous SO₂, thereby controlling the relative abundance of bisulfite and sulfite ions. nih.govnih.gov Since the reaction with sulfite is much faster, HMS formation is favored in moderately acidic to neutral conditions (pH 4-6), where the sulfite concentration, although lower than bisulfite, is sufficient for rapid reaction. copernicus.orgnih.gov Under highly acidic conditions, the formation rate slows considerably. nih.gov
Temperature: Lower ambient temperatures significantly promote the formation of HMS. nih.gov This is primarily due to the increased solubility of the gaseous precursors, SO₂ and formaldehyde, in aqueous aerosols at colder temperatures. nih.gov For instance, as the temperature drops from 273 K to 235 K, the effective Henry's law constants for both SO₂ and HCHO can increase by 2-3 orders of magnitude, substantially enhancing their aqueous concentrations and boosting the HMS production rate. nih.gov
Relative Humidity (RH) and Ionic Strength: High relative humidity promotes the uptake of water by aerosols, increasing the aerosol liquid water content and providing a larger medium for aqueous-phase reactions. copernicus.org However, this can also lead to more diluted aerosol solutions, affecting ionic strength (IS). copernicus.org The ionic strength of the aerosol solution has a complex influence; elevated IS can increase the HMS formation rate constants but also reduces the solubility and dissociation of SO₂. copernicus.org Studies have shown that the enhancing effect of IS on HMS formation peaks at a moderate level (around 4 mol kg⁻¹) before declining. copernicus.org A negative correlation between ambient humidity and aerosol IS has been observed (R=-0.89), suggesting that ionic strength is an important factor to consider in humid environments. copernicus.org
Oxidative Degradation and Sulfur Conversion Pathways
While HMS is resistant to oxidation by some common atmospheric oxidants like ozone (O₃) and hydrogen peroxide (H₂O₂), it can be effectively degraded by hydroxyl radicals (OH) in the aqueous phase. copernicus.org This oxidative process is a key transformation pathway that converts the organic sulfur in HMS back into inorganic forms.
The heterogeneous oxidation of HMS is initiated by the reaction with OH radicals at the gas-aerosol interface or within the aerosol bulk. acs.org This process is an important atmospheric fate for HMS. acs.org Kinetic studies have shown that the OH oxidation of HMS can proceed efficiently, with a measured effective OH uptake coefficient (γ_eff) of 0.35 ± 0.03. acs.orgbohrium.com The initial step involves the abstraction of a hydrogen atom by the OH radical, leading to the formation of a sulfite radical anion (SO₃•⁻) and formaldehyde. acs.orgacs.org
The oxidative degradation of HMS results in a significant conversion of its organic sulfur into inorganic sulfur species. acs.orgbohrium.com The primary inorganic products identified are sulfate (SO₄²⁻) and, notably, peroxydisulfate (S₂O₈²⁻). acs.orgbohrium.com Experimental studies have achieved aerosol sulfur mass closure by quantifying the decay of HMS and the corresponding formation of sulfate and peroxydisulfate upon oxidation. acs.org This highlights a crucial pathway for the atmospheric transformation of organosulfur compounds.
The table below shows the typical product distribution from the heterogeneous OH oxidation of HMS.
| Reactant | Primary Inorganic Products | Reference |
| Hydroxymethanesulfonate (HMS) | Sulfate (SO₄²⁻) | acs.orgbohrium.com |
| Peroxydisulfate (S₂O₈²⁻) | acs.orgbohrium.com |
This is an interactive data table. Users can sort and filter the data as needed.
The conversion of HMS to inorganic sulfur is governed by a series of aerosol-phase chain reactions initiated by radical species. acs.orgbohrium.com
Initiation: The process begins with the reaction between HMS and an OH radical, forming the sulfite radical anion (SO₃•⁻) . acs.orgacs.org
Propagation via SO₅•⁻: The SO₃•⁻ radical reacts rapidly with dissolved oxygen (O₂) to form the peroxysulfate radical anion (SO₅•⁻) .
Formation of SO₄•⁻ and S₂O₈²⁻: The SO₅•⁻ radical is a key branching point. It can undergo self-reaction to produce either the sulfate radical (SO₄•⁻) or directly form peroxydisulfate (S₂O₈²⁻) . acs.org
Sulfate Formation: The highly oxidizing SO₄•⁻ radical can then react with HMS to produce inorganic sulfate, propagating the chain reaction. acs.org
Kinetic models confirm that this reaction scheme, initiated by the SO₃•⁻ radical, can effectively explain the observed reaction kinetics and the formation of both sulfate and peroxydisulfate. acs.org The competition between the reaction pathways of the SO₅•⁻ radical significantly impacts the final product distribution. acs.org
Redox Chemistry: Zinc Hydroxymethanesulfonate as a Reducing Agent (General for sulfoxylates)
Formaldehyde sulfoxylates, including the sodium and zinc salts, are recognized as particularly effective and inexpensive reducing agents. google.com The reducing power of these compounds is a defining characteristic that underpins their utility across various industrial applications. atamanchemicals.com The core of their reductive capacity lies in the sulfoxylate anion (SO₂²⁻), which is released during chemical processes. atamanchemicals.comscientificupdate.com
The reducing effect of formaldehyde sulfoxylates like the zinc salt is most pronounced at elevated temperatures, typically above 90°C. google.com However, in strongly alkaline or acidic conditions, or in the presence of strong oxidizing agents, they can exert their reducing effects at lower temperatures. google.com A comparative study of various reducing agents demonstrated that sodium formaldehyde sulfoxylate possesses a high relative reducing intensity, surpassed only by 2-mercaptoethanol and cysteine hydrochloride in the tested group. asm.org
This potent reducing ability is harnessed in numerous fields. In the polymer industry, these compounds act as a key component in redox initiator systems for emulsion polymerization, a process used to manufacture synthetic rubbers like SBR and ABS. nbinno.com This allows polymerization to proceed efficiently at lower temperatures, which enhances control over the reaction rate and improves the consistency of the final product. nbinno.com In the textile industry, sulfoxylates are used as reducing agents for vat and sulfur dyes and for reductive bleaching of materials like cotton and wool. atamanchemicals.com Other applications stemming from their reducing properties include use as oxygen scavengers in boiler water treatment and for bleaching pulp in the paper industry. atamanchemicals.com
| Industry | Specific Application | Function | Reference |
|---|---|---|---|
| Polymer Manufacturing | Redox initiator systems for emulsion polymerization (e.g., SBR, ABS) | Enables polymerization at lower temperatures. | nbinno.com |
| Textile | Reducing agent for vat and sulfur dyes | Converts water-insoluble dyes to soluble forms. | atamanchemicals.com |
| Textile | Reductive bleaching | Removes yellow discoloration from cellulose-based products. | atamanchemicals.com |
| Pulp and Paper | Bleaching of mechanical pulp | Acts as a reducing bleach. | atamanchemicals.com |
| Water Treatment | Oxygen scavenger for boiler water | Removes dissolved oxygen to prevent corrosion. | atamanchemicals.com |
Coordination and Complexation Chemistry with Metal Ions
Chelation is a process involving the formation of multiple coordination bonds between an organic molecule, known as a chelating agent, and a central metal ion. nih.gov This process forms a stable, ring-like structure called a chelate, which can effectively sequester the metal ion, altering its chemical properties and bioavailability. scientificliterature.org Chelating agents are essential in biological systems and have applications in medicine for treating heavy metal poisoning. nih.govscientificliterature.org
The hydroxymethanesulfonate anion, the active component in zinc hydroxymethanesulfonate, exhibits properties of a metal chelator. Historically, the related compound sodium formaldehyde sulfoxylate (Rongalite) has been used as an antidote for heavy metal poisoning, indicating its capability as a good metal chelator. scientificupdate.com The ability to bind with toxic heavy metal ions forms complex structures that are more readily excreted from the body. scientificliterature.org An ideal chelator should possess high water solubility and the ability to form non-toxic complexes with the target metals. scientificliterature.org While specific studies detailing the interaction of zinc hydroxymethanesulfonate with copper, lead, and nickel are not prevalent, the known chelating ability of the sulfoxylate structure suggests a capacity for such interactions.
| Metal Ion Example | General Principle of Chelation | Key Characteristics of Chelating Agent | Reference |
|---|---|---|---|
| Lead (Pb²⁺) | The chelating agent forms a stable complex with the metal ion, facilitating its removal from biological systems. | High water solubility, low toxicity, forms non-toxic complexes. | scientificliterature.org |
| Copper (Cu²⁺) | Ligands with oxygen, nitrogen, or sulfur donor atoms bind to the metal ion. | Ability to penetrate cell membranes and rapid elimination of the toxic metal. | scientificliterature.orgnih.gov |
| Nickel (Ni²⁺) | Formation of multiple coordinate bonds sequesters the metal, reducing its toxicity. | Higher affinity for the toxic metal than for essential biological metals. | scientificliterature.org |
The zinc(II) ion is a d-block cation with a filled d-shell, which means it has no ligand field stabilization energy. nih.gov Consequently, the coordination number and geometry of its complexes are primarily determined by the size and nature of the coordinating ligands. nih.gov Zinc is redox-inert in biological systems and typically exhibits a +2 oxidation state. nih.govijtsrd.com Its coordination environment in proteins is generally limited to oxygen, nitrogen, and sulfur donors from amino acid side chains. nih.govijtsrd.com
The hydroxymethanesulfonate anion (HOCH₂SO₃⁻) possesses potential donor atoms that can act as ligands for the zinc(II) ion. The oxygen atoms from both the sulfonate (-SO₃⁻) and the hydroxymethyl (-CH₂OH) groups can participate in forming coordinate bonds with zinc. Given zinc's flexible coordination geometry, which commonly includes tetrahedral and octahedral arrangements, the hydroxymethanesulfonate ligand can engage in various binding modes. nih.gov In aqueous solutions, zinc ions exist as aquo complexes, such as [Zn(H₂O)₆]²⁺, and the hydroxymethanesulfonate anion would compete with water molecules to enter the zinc ion's primary coordination sphere in a ligand exchange reaction. nih.govijtsrd.com The stability and structure of the resulting zinc hydroxymethanesulfonate complex would depend on factors like pH and concentration.
| Property | Description for Zinc(II) Ion | Relevance to Hydroxymethanesulfonate Ligand | Reference |
|---|---|---|---|
| Electronic Configuration | [Ar]d¹⁰ (filled d-shell) | Geometry is determined by ligand size and charge, not ligand field effects. | nih.gov |
| Common Geometries | Tetrahedral, Octahedral; flexible and can also be pentacoordinate. | The ligand can adapt to various coordination geometries. | nih.gov |
| Preferred Donor Atoms | Oxygen, Nitrogen, Sulfur | The hydroxymethanesulfonate anion provides oxygen donors from its sulfonate and hydroxyl groups. | nih.govijtsrd.com |
| Redox Activity | Redox-inactive in biological systems (stable +2 state). | Coordination does not involve redox changes of the central zinc atom. | nih.govijtsrd.com |
Non Medical and Environmental Research Applications
Industrial Chemical Processes and Materials Science
Use as a Flotation Chemical in Ore Processing (e.g., Lead-Zinc Ores)
Froth flotation is a primary method for separating valuable minerals from gangue materials in lead-zinc ores. ftmmachinery.com This process relies on the selective attachment of mineral particles to air bubbles, which then rise to the surface to form a froth that can be collected. prominetech.com The success of flotation depends on a complex system of chemical reagents, including collectors, frothers, and modifiers (such as activators and depressants), which alter the surface properties of the minerals. xinhaimining.comcore.ac.uk
For lead-zinc sulfide ores, differential flotation is commonly employed to separate galena (lead sulfide) from sphalerite (zinc sulfide). prominetech.com Collectors like xanthates are used to make the mineral surfaces hydrophobic. prominetech.commineraldressing.com Depressants, such as zinc sulfate or sodium cyanide, are used to prevent the flotation of certain minerals while others are being collected. prominetech.com For instance, in the initial stage, galena is floated while sphalerite is depressed. prominetech.com Subsequently, an activator, commonly copper sulfate, is added to the remaining pulp to activate the sphalerite for its flotation. prominetech.comuct.ac.za The pH of the slurry is also a critical factor, controlled by regulators like lime or sulfuric acid. prominetech.com
While the general chemical framework for lead-zinc ore flotation is well-established, specific documentation detailing the use of zinc hydroxymethanesulfonate as a flotation chemical is not prominent in the reviewed literature. The process for oxidized lead-zinc ores is even more complex, often requiring a sulfidization step with agents like sodium sulfide to render the oxide minerals amenable to flotation with xanthate collectors. 911metallurgist.com911metallurgist.com
Reducing Agent in Industrial Synthesis (General application of sulfoxylates)
Hydroxymethanesulfinate salts, often referred to as sulfoxylates, are recognized for their potent reducing capabilities. The most well-known compound in this class is sodium hydroxymethanesulfinate, commercially known as Rongalite. wikipedia.org It serves as a stable source of the sulfoxylate ion (SO₂²⁻), which is a powerful reducing agent. wikipedia.org This property is harnessed in various industrial syntheses.
A major application is as a reducing agent in redox-initiator systems for emulsion polymerization, a process used to produce synthetic rubbers (like Styrene-Butadiene Rubber, SBR) and various polymers. wikipedia.orgnbinno.com In these systems, the sulfoxylate helps to generate free radicals efficiently at lower temperatures, which initiates the polymerization process. nbinno.comgoogle.com
The zinc salt, zinc hydroxymethanesulfonate, marketed under names like Decroline, is also utilized as an additive in polymers and textiles, pointing to its role in these manufacturing processes. wikipedia.org The fundamental chemistry of these compounds involves the sulfoxylate ion reducing other molecules, thereby undergoing oxidation itself. ataman-chemicals.com In organic synthesis, these reagents are valued for their ability to reduce various functional groups and are considered useful green reagents. organic-chemistry.orgacs.org
Table 1: Applications of Sulfoxylates as Reducing Agents
| Application Area | Specific Use | Key Compound Example |
|---|---|---|
| Polymer Synthesis | Redox initiator in emulsion polymerization (e.g., SBR, ABS, PVC) | Sodium Hydroxymethanesulfinate (Rongalite) nbinno.com |
| Organic Synthesis | Chemoselective reduction of functional groups (e.g., α-keto esters) | Sodium Hydroxymethanesulfinate (Rongalite) organic-chemistry.org |
| Polymer & Textile Additive | Manufacturing additive | Zinc Hydroxymethanesulfonate (Decroline) wikipedia.org |
Applications within the Dye Industry (General application of sulfoxylates)
The dye industry extensively uses sulfoxylates, particularly sodium hydroxymethanesulfinate (Rongalite), for their reducing properties. wikipedia.org One of their primary roles is as a reducing agent for vat dyeing. atamanchemicals.com Vat dyes, such as indigo, are insoluble in water in their oxidized form. To be applied to a fiber, they must first be converted to their water-soluble "leuco" form through reduction. atamanchemicals.com Sulfoxylates provide the necessary reducing power to accomplish this transformation, allowing the dye to penetrate the textile fibers. atamanchemicals.com After application, the leuco dye is re-oxidized, typically by air, trapping the insoluble pigment within the fiber.
Sulfoxylates are also employed as stripping agents to remove color from dyed fabrics or to correct dyeing errors. atamanchemicals.com Their strong reducing action can break down the chromophores of many dye molecules, effectively bleaching the color. acs.org This capability makes them valuable in both dye application and textile recycling processes. The use of sulfoxylates is integral to the application of sulfur dyes as well, which also require a reduction step to become soluble. atamanchemicals.comsunrisedyestuffs.com
Role in Water Treatment for Heavy Metal Complexation and Removal
Hydroxymethanesulfinate compounds have demonstrated utility in water treatment, particularly for the removal of contaminants. rongdachemical.com Sodium hydroxymethanesulfinate is used as a water conditioner, where it can rapidly reduce chlorine and chloramine. wikipedia.org
Furthermore, these compounds are effective in removing heavy metals from industrial wastewater. rongdachemical.comnbinno.com Their chemical structure allows them to act as chelating agents, binding to heavy metal ions in the solution. scientificupdate.com This complexation facilitates the removal of toxic metals like chromium and mercury. nanyuchemical.com The process often involves converting the soluble heavy metal-chelating agent complexes into insoluble precipitates, such as metal sulfides, which can then be filtered out of the water. google.com This application is crucial for environmental compliance, ensuring that industrial effluent is safely discharged. nbinno.com The ability to break down complex pollutants and chelate heavy metals underscores the environmental significance of these sulfoxylate-based compounds. rongdachemical.comnih.gov
As a Precursor or Component in Advanced Materials (e.g., Zinc Oxide Nanoparticles)
Zinc oxide (ZnO) nanoparticles are advanced materials with a wide range of applications in electronics, sensors, and catalysis, owing to their unique chemical and physical properties. nih.govbiointerfaceresearch.commdpi.com The synthesis of these nanoparticles can be achieved through various methods, including precipitation, hydrothermal, and sol-gel techniques. biointerfaceresearch.commdpi.com The properties of the resulting ZnO nanoparticles, such as size and morphology, are highly dependent on the synthesis conditions and the zinc precursor used. biointerfaceresearch.commdpi.com
Commonly used precursors for ZnO nanoparticle synthesis include various zinc salts such as zinc acetate, zinc nitrate, zinc sulfate, and zinc chloride. nih.gov For example, in the precipitation method, a zinc salt solution is mixed with a base like sodium hydroxide under controlled conditions to precipitate ZnO nanoparticles. nih.govresearchgate.net Similarly, the sol-gel method utilizes precursors like zinc acetate or zinc nitrate to form a gel that is then processed to yield ZnO nanoparticles. mdpi.com
While a variety of zinc salts are established as effective precursors, the reviewed scientific literature does not specifically identify zinc hydroxymethanesulfonate as a commonly used precursor for the synthesis of zinc oxide nanoparticles. Research has focused on how different precursors, such as zinc acetate versus zinc nitrate, influence the final properties of the nanoparticles, including their crystalline structure and photocatalytic activity. mdpi.com
Table 2: Common Precursors in Zinc Oxide Nanoparticle Synthesis
| Synthesis Method | Common Zinc Precursor | Resulting Nanoparticle Characteristics |
|---|---|---|
| Precipitation | Zinc Acetate, Zinc Nitrate, Zinc Sulfate, Zinc Chloride nih.gov | Morphology and size depend on pH, temperature, and precursor. nih.gov |
| Sol-Gel | Zinc Acetate, Zinc Nitrate mdpi.com | Precursor type influences bandgap, crystallite size, and surface area. mdpi.com |
| Hydrothermal | Zinc Acetate mdpi.com | Temperature and reaction time control morphology (e.g., flower-like, rod-like). biointerfaceresearch.com |
| Polyol Method | Zinc Acetate nih.gov | Particle morphology can be controlled by reaction time and additives. nih.gov |
Potential in Chemical Sensor Development
Based on the available search results, there is no specific information regarding the application or exploration of zinc hydroxymethanesulfonate in the development of chemical sensors.
Exploration of Luminescent Properties in Coordination Complexes
Based on the available search results, there is no specific information regarding the investigation of the luminescent properties of coordination complexes involving zinc hydroxymethanesulfonate.
Table of Compounds Mentioned
| Compound Name | Chemical Formula / Common Name |
|---|---|
| Zinc Hydroxymethanesulfonate | Zn(HOCH₂SO₂)₂ / Decroline |
| Sodium Hydroxymethanesulfinate | NaHOCH₂SO₂ / Rongalite |
| Galena | PbS |
| Sphalerite | ZnS |
| Copper Sulfate | CuSO₄ |
| Zinc Sulfate | ZnSO₄ |
| Sodium Cyanide | NaCN |
| Sodium Sulfide | Na₂S |
| Zinc Oxide | ZnO |
| Zinc Acetate | Zn(CH₃COO)₂ |
| Zinc Nitrate | Zn(NO₃)₂ |
| Zinc Chloride | ZnCl₂ |
| Sodium Hydroxide | NaOH |
| Styrene-Butadiene Rubber | SBR |
Future Research Trajectories and Methodological Innovations
Advanced Studies on Complex Reaction Pathways and Reaction Intermediates
While the primary formation of hydroxymethanesulfonate (HMS) from formaldehyde (B43269) and dissolved sulfur dioxide is understood, the intricate pathways involving the zinc cation and the subsequent reactions of the resulting complex are less clear. Future research will likely focus on elucidating the kinetics and mechanisms of these reactions in greater detail. The role of the zinc ion as a potential catalyst or stabilizer in these pathways is a key area for investigation.
Advanced mechanistic studies may explore:
The step-by-step coordination of hydroxymethanesulfonate ligands to the zinc ion. This includes identifying transient intermediates and determining the rate-limiting steps of complex formation.
Redox chemistry of related compounds: The analogous compound, zinc formaldehyde sulfoxylate (or zinc bis(hydroxymethanesulfinate)), is widely used as a reducing agent. highmountainco.comatamanchemicals.com Its mechanism involves the release of a reducing sulfoxylate ion. wikipedia.org Detailed studies are needed to understand if zinc;hydroxymethanesulfonate exhibits similar redox activity and to characterize the reactive intermediates formed during such processes.
Decomposition pathways: Zinc formaldehyde sulfoxylate is known to decompose in acidic conditions. atamanchemicals.comchemicalbook.com Investigating the stability and decomposition products of this compound under various environmental and industrial conditions (e.g., pH, temperature, presence of oxidants) is crucial for defining its operational limits and environmental impact.
Development of Novel In Situ and Real-Time Analytical Techniques
To capture the transient nature of reaction intermediates and understand reaction kinetics accurately, the development of advanced in-situ and real-time analytical techniques is paramount. Current analytical approaches often rely on offline measurements, which may not capture the full dynamics of the system.
Future methodological innovations could include:
Spectroscopic monitoring: Techniques like Raman and infrared (IR) spectroscopy, coupled with fiber-optic probes, could be employed for real-time monitoring of the formation and consumption of this compound in industrial reactors or simulated environmental systems.
Mass spectrometry: The application of online electrospray ionization mass spectrometry (ESI-MS) coupled with microreactors has shown promise for monitoring polymerization reactions in real-time. nih.gov A similar approach could be adapted to study the synthesis of this compound and its subsequent reactions, providing detailed information on reaction intermediates and byproducts.
Nuclear Magnetic Resonance (NMR): Time-domain NMR (TD-NMR) at low magnetic fields is a powerful tool for monitoring polymerization reactions by tracking changes in molecular mobility. mdpi.com This could be adapted to study processes where this compound is used as a catalyst or additive, such as in emulsion polymerization. atamanchemicals.com
A notable system for real-time polymer monitoring is ACOMP (Automatic Continuous Online Monitoring of Polymerization Reactions), which measures parameters like monomer concentration, molecular weight, and intrinsic viscosity. fluenceanalytics.compcimag.com Such integrated platforms could be customized to monitor industrial processes involving this compound, enabling tighter process control and optimization. fluenceanalytics.com
Integration of Multi-Scale Computational Modeling with Experimental Data
Computational modeling offers a powerful lens to understand the molecular-level interactions that govern the properties and reactivity of this compound. Integrating multi-scale modeling with experimental data can provide a predictive framework for its behavior.
Key areas for computational research include:
Quantum Mechanics (QM): High-level quantum chemical calculations can be used to determine the geometries, electronic structures, and reaction energetics of the zinc complex and its intermediates. uomustansiriyah.edu.iq Methods like Density Functional Theory (DFT) can elucidate the nature of the zinc-ligand bonding and predict spectroscopic properties that can be validated experimentally. nih.gov
Molecular Dynamics (MD): MD simulations can probe the dynamic behavior of the complex in solution, providing insights into its solvation, stability, and transport properties. Quantum mechanics/molecular mechanics (QM/MM) methods are particularly suited for modeling the reactive zinc center within a larger, classically-treated environment. nih.gov
Neural Network Potentials: Recent advances in machine learning have led to the development of neural network potentials that can model complex systems like zinc complexes with high accuracy but at a lower computational cost than traditional quantum methods. acs.orgnih.govacs.org Developing such a model for this compound could accelerate the in-silico screening of its properties and potential applications.
A workflow combining QM/MM MD simulations followed by DFT geometry optimization has been shown to accurately model various zinc metalloenzyme complexes and could be applied here. nih.gov
Exploration of Undiscovered Non-Medical Industrial and Material Science Applications
While the related zinc formaldehyde sulfoxylate has established uses, the potential applications of this compound remain largely unexplored. silox-india.comspectrumchemical.com Research into new uses will be a significant future trajectory.
Potential application areas to be investigated:
Polymer Chemistry: Zinc formaldehyde sulfoxylate serves as a redox catalyst in emulsion polymerization for adhesives like ethylene vinyl acetate (EVA). atamanchemicals.com The potential of this compound as a catalyst or additive in other polymerization systems should be systematically investigated.
Textile and Paper Industries: Zinc formaldehyde sulfoxylate is used as a bleaching and stripping agent for textiles and to stabilize color in paper products. highmountainco.comguidechem.com The properties of this compound could be evaluated for similar or novel applications in textile finishing, potentially offering advantages in efficiency or environmental profile.
Material Science: Zinc-containing compounds, such as zinc oxide (ZnO) nanoparticles, are used to impart functional properties to textiles, including UV protection and antimicrobial activity. mdpi.comunisciencepub.comsmartfiber.deacs.org Research could explore the use of this compound as a precursor for synthesizing ZnO coatings on materials or whether the complex itself possesses unique functional properties for advanced materials.
Comprehensive Understanding of Environmental Fates and Biogeochemical Cycling
Given that hydroxymethanesulfonate (HMS) is a significant atmospheric organosulfur compound, understanding the complete environmental lifecycle of its zinc salt is critical. nih.gov
Future research should address:
Degradation Pathways: Studies are needed to determine the abiotic and biotic degradation pathways of this compound in soil and aquatic environments. This includes investigating its susceptibility to hydrolysis, photolysis, and microbial degradation. rsc.orgnih.gov The environmental fate of sulfonate compounds can be influenced by factors like soil type and microbial activity. epa.gov
Bioavailability and Mobility: The high water solubility of related compounds suggests that this compound may be mobile in the environment. atamanchemicals.comchemicalbook.com Research is required to quantify its sorption to soil and sediment, which will determine its mobility and bioavailability to organisms.
Role in Biogeochemical Cycles: Organosulfur compounds are integral to the global sulfur cycle, with microorganisms playing a key role in their transformation. researchgate.netorganosulfurcycling.comwikipedia.orgnih.gov Investigations should explore how this compound might enter and influence this cycle, including the potential for microbial communities to utilize it as a source of carbon or sulfur.
Investigation of Interactions with Other Atmospheric Components and Surfaces
The anion, hydroxymethanesulfonate (HMS), is formed in the atmosphere and contributes to particulate matter. nih.gov Its chemistry is closely linked to winter haze formation. copernicus.org The role of the zinc cation in this context is unknown and warrants investigation.
Key research questions include:
Heterogeneous Chemistry: Does the presence of zinc ions on aerosol surfaces influence the heterogeneous formation or reaction of HMS? Studies have shown that the surface of aqueous aerosols is a critical location for HMS chemistry. nih.govuoregon.eduresearchgate.net The interaction of zinc with these surfaces could alter reaction kinetics.
Oxidation Pathways: HMS can be oxidized in the atmosphere by hydroxyl (OH) radicals, converting the organic sulfur back into inorganic sulfate. nih.govacs.org Research should examine whether the coordination to a zinc ion alters the rate or mechanism of this oxidation process.
Surface Interactions: The uptake of sulfur dioxide (SO2) onto aqueous surfaces can be enhanced by the presence of formaldehyde and the resulting HMS. uoregon.eduresearchgate.net It is important to study how this compound itself interacts with atmospheric gases and the surfaces of atmospheric particles, such as dust or soot.
Data Tables
Table 1: Key Research Questions and Proposed Methodologies
| Research Area | Key Questions | Proposed Methodologies |
|---|---|---|
| Reaction Pathways | What are the intermediates in the formation of the zinc complex? What is its redox potential and stability? | Stopped-flow kinetics, Cryo-spectroscopy, In-situ IR/Raman, Cyclic Voltammetry |
| Analytical Techniques | How can the reaction be monitored in real-time for process control? | Online ESI-MS, TD-NMR, ACOMP-like integrated systems |
| Computational Modeling | What is the precise 3D structure and bonding? How does it interact with solvents and reactants? | DFT, QM/MM, Neural Network Potentials, Ab initio MD |
| Industrial Applications | Can it function as a catalyst, reducing agent, or material precursor? | High-throughput screening in polymerization and textile finishing, Synthesis of functional materials |
| Environmental Fate | How does it degrade in soil and water? What is its mobility? | OECD standard degradation studies (e.g., 301, 307), Soil column and batch sorption experiments |
| Atmospheric Chemistry | Does zinc influence the formation or reactivity of HMS on aerosols? | Aerosol flow tube experiments, Smog chamber studies, Surface-specific spectroscopy |
Table 2: Comparison of Related Sulfur Compounds
| Compound | Chemical Formula | Sulfur Oxidation State | Primary Context/Use |
|---|---|---|---|
| This compound | Zn(CH₃O₄S)₂ | +6 | Theoretical/Research |
| Zinc bis(hydroxymethanesulfinate) | Zn(CH₃O₃S)₂ | +4 | Industrial Reducing Agent |
| Hydroxymethanesulfonate (HMS) | CH₃O₄S⁻ | +6 | Atmospheric Chemistry |
| Sulfite | SO₃²⁻ | +4 | Precursor in HMS formation |
Q & A
Q. What are the established methods for synthesizing zinc hydroxymethanesulfonate in laboratory settings?
Zinc hydroxymethanesulfonate can be synthesized via equilibration reactions involving formaldehyde and sulfite/bisulfite under controlled pH. For example, mixing 13C-labeled formaldehyde with disodium sulfite and adjusting the pH to 7 facilitates the formation of hydroxymethanesulfonate, as demonstrated in isotopic tracing studies using 13C NMR to monitor reaction pathways . Adjusting molar ratios (e.g., 1:1 formaldehyde to sulfite) and maintaining neutral pH (~7) are critical for optimizing yield.
Q. Which analytical techniques are most effective for quantifying hydroxymethanesulfonate in environmental or synthetic mixtures?
Ion-pair high-performance liquid chromatography (HPLC) is validated for simultaneous detection of hydroxymethanesulfonate, sulfite, and sulfate in atmospheric water samples . For mechanistic studies, 13C nuclear magnetic resonance (NMR) spectroscopy provides precise tracking of reaction equilibria and intermediates, such as glycolonitrile and serine nitrile, in synthetic systems .
Q. How does pH influence the stability and environmental speciation of zinc hydroxymethanesulfonate?
Zinc hydroxymethanesulfonate stability is highly pH-dependent. Below pH 6, dissociation increases bioavailability due to desorption from mineral surfaces, while above pH 7, zinc tends to adsorb onto iron/manganese oxides or organic matter . Speciation modeling combined with analytical validation (e.g., ion chromatography) is recommended to assess dominant species in aqueous systems.
Advanced Research Questions
Q. What reaction mechanisms govern the photochemical equilibration between hydroxymethanesulfonate and cyanide?
The reaction involves nucleophilic addition of cyanide to formaldehyde-sulfite adducts, releasing bisulfite and forming glycolonitrile. Under UV irradiation, hydroxymethanesulfonate undergoes stepwise conversion to glyceronitrile, serine nitrile, and acetaldehyde cyanohydrin, as confirmed by 13C NMR . Kinetic studies suggest pH 7–8 optimizes this pathway, with competing side reactions (e.g., sulfide-mediated reductions) requiring controlled exclusion.
Q. How can contradictory data on zinc speciation in complex matrices be resolved?
Discrepancies arise from heterogeneous environmental conditions (e.g., organic matter content, redox state). A dual approach combining thermodynamic modeling (e.g., Zn-CO2-S-H2O systems) with direct analytical methods—such as extended X-ray absorption fine structure (EXAFS) spectroscopy for coordination environment analysis—is critical . Laboratory validation under simulated field conditions (e.g., variable pH, ionic strength) helps reconcile model predictions with empirical data.
Q. What strategies minimize analytical interference from coexisting anions during hydroxymethanesulfonate detection?
Pre-column derivatization with dansyl chloride enhances HPLC resolution by tagging sulfonic acid groups, while tandem mass spectrometry (LC-MS/MS) distinguishes isobaric species like hydroxymethanesulfonate and sulfite adducts . Spike-recovery tests in soil leachates or atmospheric particulate matter should validate method robustness, with detection limits ≤1 µM achievable via optimized ion-pairing protocols.
Methodological Considerations
- Synthesis Optimization : Use stoichiometric excess of sulfite (2:1 molar ratio to formaldehyde) and maintain pH 7–8 to favor hydroxymethanesulfonate over competing byproducts .
- Data Validation : Cross-reference speciation models (e.g., Visual MINTEQ) with spectroscopic data (EXAFS, NMR) to account for organic ligand interactions .
- Contradiction Mitigation : Replicate experiments under standardized conditions (temperature, ionic strength) and report full methodological details (e.g., HPLC column type, NMR acquisition parameters) to enable cross-study comparisons .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
